molecular formula C13H12N4O2S B12490164 N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B12490164
M. Wt: 288.33 g/mol
InChI Key: SCBGZXWNVHAIOO-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridine sulfonamides This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, and a sulfonamide group attached to the 8th position of the pyridine ring

Properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

InChI

InChI=1S/C13H12N4O2S/c1-10-4-2-5-11(8-10)16-20(18,19)12-6-3-7-17-9-14-15-13(12)17/h2-9,16H,1H3

InChI Key

SCBGZXWNVHAIOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the reaction of 3-methylphenylhydrazine with 2-cyanopyridine under acidic conditions to form the triazolopyridine core. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonamide group. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Amines in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form strong hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxaline
  • N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidine
  • N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is unique due to its specific structural features, such as the presence of the sulfonamide group at the 8th position of the pyridine ring.

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